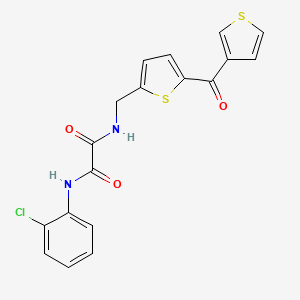

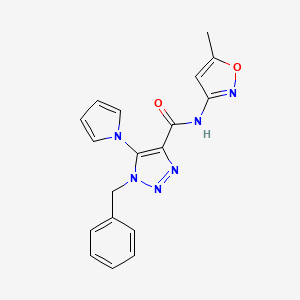

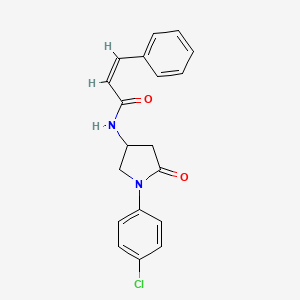

N1-(2-氯苯基)-N2-((5-(噻吩-3-甲酰)噻吩-2-基)甲基)草酰胺

货号:

B2771985

CAS 编号:

1797761-11-5

分子量:

404.88

InChI 键:

SDVDIVSUNGUSBG-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(2-chlorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene and its derivatives have been synthesized and characterized for their wide range of therapeutic properties . A series of novel 3- (thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group were designed, synthesized, and evaluated for their antifungal activity . The structures of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS and elemental analysis .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N1-(2-chlorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide” are not mentioned in the retrieved papers.科学研究应用

新型合成方法和化学反应

- 涉及 N1-(2-氯苯基)-N2-((5-(噻吩-3-羰基)噻吩-2-基)甲基)草酰胺及其衍生物的新型合成方法的开发一直是研究课题。例如,一项研究探索了 2-取代-3-(2-硝基苯基)环氧乙烷的新型酸催化重排,用于合成二草酰胺和单草酰胺,重点介绍了一种操作简单、产率高的方法,为合成蒽草酰胺衍生物和草酰胺提供了一个有用的公式 (Mamedov 等,2016)。

材料科学与聚合物研究

- 已经进行了带有低聚(乙二醇)链段和偶氮苯单元的新型聚噻吩的合成和表征研究,重点关注它们的热、光和电化学性质。此类研究对于了解 N1-(2-氯苯基)-N2-((5-(噻吩-3-羰基)噻吩-2-基)甲基)草酰胺的衍生物的材料特性及其在光子器件和电子材料中的潜在应用至关重要 (Tapia 等,2010)。

抗菌应用

- 还探索了与 N1-(2-氯苯基)-N2-((5-(噻吩-3-羰基)噻吩-2-基)甲基)草酰胺相关的化合物的抗菌潜力。例如,一类新型抗菌剂 5-(烷基亚烷基)噻吩-2(5H)-酮的简便合成证明了噻吩衍生物在开发新的抗菌策略中的相关性 (Benneche 等,2011)。

催化与偶联反应

- 该化合物已被研究其催化性能,尤其是在偶联反应中。一项研究证明了 Cu2O/N,N'-双(噻吩-2-基甲基)草酰胺作为戈德伯格酰胺化与劣质反应性(杂)芳基氯化物的有效催化剂体系,展示了该化合物在促进新型化学转化中的效用 (De 等,2017)。

抗肿瘤应用

- 已经研究了 N1-(2-氯苯基)-N2-((5-(噻吩-3-羰基)噻吩-2-基)甲基)草酰胺衍生物的潜在抗肿瘤应用,研究合成了将噻吩部分作为有效抗肿瘤剂的新型双吡唑基噻唑。此类研究为新型治疗剂的开发开辟了途径 (Gomha 等,2016)。

属性

IUPAC Name |

N'-(2-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S2/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-9-12-5-6-15(26-12)16(22)11-7-8-25-10-11/h1-8,10H,9H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVDIVSUNGUSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

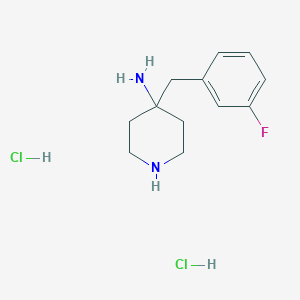

4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2771902

CAS No.: 1774896-30-8

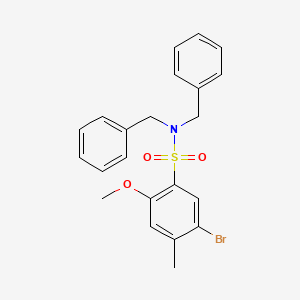

N,N-dibenzyl-5-bromo-2-methoxy-4-methylbenzene-1-sulfon...

Cat. No.: B2771907

CAS No.: 1087640-66-1

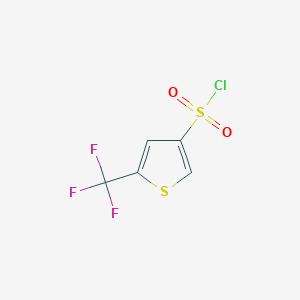

3-Thiophenesulfonyl chloride, 5-(trifluoromethyl)-

Cat. No.: B2771908

CAS No.: 1034047-33-0

3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propano...

Cat. No.: B2771909

CAS No.: 381214-34-2

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2771909.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2771917.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2771919.png)

![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B2771922.png)

![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)

![Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B2771925.png)